molecular formula C12H16O2 B1290697 1-(Benzyloxy)-3-methylbutan-2-one CAS No. 113778-75-9

1-(Benzyloxy)-3-methylbutan-2-one

Cat. No.: B1290697
CAS No.: 113778-75-9
M. Wt: 192.25 g/mol
InChI Key: NJVKMHMDNRQCDW-UHFFFAOYSA-N
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Description

Contextual Overview in Advanced Organic Synthesis

In the realm of advanced organic synthesis, the demand for chiral building blocks is ever-present. These molecules are crucial for the construction of enantiomerically pure pharmaceuticals and other biologically active compounds. 1-(Benzyloxy)-3-methylbutan-2-one serves as a key player in this context, providing a scaffold that can be elaborated into a variety of chiral structures. Its utility stems from the strategic placement of its functional groups, which allows for a high degree of control over subsequent chemical transformations.

Strategic Significance as a Key Synthetic Precursor

The strategic importance of this compound lies in its role as a precursor to valuable synthetic intermediates. pharmint.net The benzyl (B1604629) ether group acts as a protecting group for a primary alcohol, which can be unveiled at a later stage of a synthetic sequence. The ketone functionality, on the other hand, is a versatile handle for a wide range of reactions, including reductions, additions of organometallic reagents, and enolate chemistry. This combination of features makes it a powerful tool for synthetic chemists aiming to construct complex target molecules with high efficiency and stereocontrol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylmethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVKMHMDNRQCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629186
Record name 1-(Benzyloxy)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113778-75-9
Record name 1-(Benzyloxy)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties

The physical and chemical properties of 1-(Benzyloxy)-3-methylbutan-2-one are fundamental to its handling and reactivity in the laboratory.

PropertyValue
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol chemicalbook.com
Physical StateLiquid
DensityData not widely available
Boiling PointData not widely available
SolubilitySoluble in common organic solvents

Synthesis and Manufacturing

General Synthetic Pathways

A common method for synthesizing this compound involves the reaction of 1-hydroxy-3-methylbutan-2-one (B1615682) with a benzylating agent. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating its nucleophilic attack on the benzylating agent. Another approach involves the oxidation of the corresponding secondary alcohol, 1-(benzyloxy)-3-methylbutan-2-ol.

Key Raw Materials

The primary raw materials for the synthesis of this compound include:

1-hydroxy-3-methylbutan-2-one or 1-bromo-3-methyl-2-butanone (B140032) chemicalbook.com

Benzyl (B1604629) chloride or benzyl bromide

A suitable base, such as sodium hydride or potassium carbonate

An organic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

Industrial-Scale Production Considerations

For industrial-scale production, factors such as cost-effectiveness, safety, and environmental impact become paramount. The choice of reagents and reaction conditions must be optimized to maximize yield and minimize waste. The purification of the final product, typically through distillation or chromatography, is also a critical step in ensuring high purity for subsequent applications.

Reactivity and Derivatization Chemistry of 1 Benzyloxy 3 Methylbutan 2 One

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon atom of the carbonyl group in 1-(benzyloxy)-3-methylbutan-2-one is a prime target for nucleophiles. This reactivity allows for the construction of new carbon-carbon bonds and the introduction of various functional groups.

Organometallic Reagent Additions

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl carbon of ketones. libretexts.orgmsu.edu In the case of this compound, the addition of an organometallic reagent (R-M) leads to the formation of a tertiary alcohol after an aqueous workup. The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated. youtube.comyoutube.com

General Reaction Scheme:

This compound → 1-(Benzyloxy)-3-methyl-2-R-butan-2-ol

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the former carbonyl carbon. For instance, reaction with methylmagnesium bromide would yield 1-(benzyloxy)-2,3-dimethylbutan-2-ol. The bulky isopropyl group and the benzyloxy group adjacent to the carbonyl may exert some steric hindrance, potentially influencing the rate of reaction compared to less hindered ketones.

Table 1: Examples of Organometallic Additions to Ketones
KetoneOrganometallic ReagentProductReference
AcetoneMethylmagnesium bromide2-Methyl-2-propanol youtube.com
CyclohexanonePhenylmagnesium bromide1-Phenylcyclohexan-1-ol msu.edu
This compoundEthylmagnesium bromide1-(Benzyloxy)-3-methyl-2-ethylbutan-2-olHypothetical

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting ketones into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent examples of this transformation.

The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to convert a ketone into an alkene. wikipedia.orgmnstate.edumasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide byproduct. organic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

General Wittig Reaction Scheme:

This compound → 1-(Benzyloxy)-3-methyl-2-(R')methylenebutane + Ph3PO

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgorgsyn.orgresearchgate.net HWE reactions often offer advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate byproduct by aqueous extraction. wikipedia.orgalfa-chemistry.com This reaction typically favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

General HWE Reaction Scheme:

This compound → (E)-1-(Benzyloxy)-3-methyl-2-(R')methylenebutane + (RO)2P(O)O⁻

Table 2: Comparison of Wittig and HWE Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
ReagentPhosphonium ylidePhosphonate carbanion
ByproductTriphenylphosphine oxideDialkyl phosphate salt
StereoselectivityVariable, often Z-selective with unstabilized ylidesGenerally E-selective
ReactivityLess reactive with hindered ketonesMore reactive, even with hindered ketones orgsyn.org
Byproduct RemovalOften requires chromatographyTypically removed by aqueous extraction wikipedia.org

Enolization and Carbonyl Condensation Reactions (e.g., Aldol, Claisen)

Under basic or acidic conditions, this compound can form an enol or enolate. The formation of the enolate is a key step in carbonyl condensation reactions such as the Aldol and Claisen condensations. For this compound, enolization can occur at the C1 or C3 position. However, the acidity of the alpha-hydrogens at C1 is influenced by the electron-withdrawing effect of the adjacent benzyloxy group, while the C3 position is sterically hindered by the isopropyl group.

A crossed aldol reaction between this compound and an aldehyde, such as benzaldehyde (B42025), can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). chegg.com LDA would selectively deprotonate at the less hindered C1 position to form the enolate, which would then act as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Crossed Aldol Reaction Example:

This compound → 1-(Benzyloxy)-4-hydroxy-4-phenyl-3-methylbutan-2-one

Alpha-Position Functionalization Reactions

The alpha-carbons of this compound are susceptible to functionalization through various reactions, including halogenation, alkylation, and acylation.

Selective Halogenation at the Alpha-Carbon

The halogenation of ketones at the alpha-position can be performed under either acidic or basic conditions. wikipedia.org The regioselectivity of the reaction is dependent on the conditions employed. In acidic solution, halogenation typically occurs at the more substituted alpha-carbon through an enol intermediate. wikipedia.orglibretexts.org For this compound, this would likely favor halogenation at the C3 position. However, the steric bulk of the isopropyl group might influence this selectivity.

Under basic conditions, halogenation proceeds via an enolate intermediate, and the reaction tends to occur at the less sterically hindered alpha-carbon. wikipedia.org Therefore, treatment of this compound with a halogen in the presence of a base would be expected to yield the 1-halo-1-(benzyloxy)-3-methylbutan-2-one.

A special case of base-promoted halogenation is the haloform reaction, which occurs with methyl ketones. youtube.com Since this compound is not a methyl ketone, it would not undergo the haloform reaction.

Table 3: Regioselectivity of Ketone Halogenation
ConditionsIntermediatePreferred Site of HalogenationRationale
AcidicEnolMore substituted α-carbonMore stable enol intermediate
BasicEnolateLess substituted α-carbonSteric hindrance

Alpha-Alkylation and Acylation Processes

The enolate of this compound, generated by a strong base like LDA, can act as a nucleophile in SN2 reactions with alkyl halides, leading to alpha-alkylation. youtube.com To achieve selective alkylation, it is crucial to use a strong, non-nucleophilic base to ensure complete enolate formation before the addition of the alkylating agent. As with halogenation, the site of alkylation can be controlled. Using LDA at low temperatures typically leads to the formation of the kinetic enolate at the less substituted C1 position.

Alpha-Alkylation Example:

This compound → 1-(Benzyloxy)-1,3-dimethylbutan-2-one

Similarly, alpha-acylation can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or an anhydride. This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-dicarbonyl compound.

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a robust protecting group for the primary hydroxyl functionality. Its removal and subsequent modification are crucial steps in synthetic pathways utilizing this building block.

Selective Deprotection Methodologies (e.g., Hydrogenolysis)

The most common and efficient method for the deprotection of the benzyloxy group is catalytic hydrogenolysis. google.comorganic-chemistry.org This reaction involves the cleavage of the carbon-oxygen bond of the benzyl (B1604629) ether by reaction with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). google.com The process is highly selective and generally proceeds under mild conditions, leaving other functional groups, such as the ketone, intact.

The general transformation for the deprotection of this compound to 1-hydroxy-3-methylbutan-2-one (B1615682) is as follows:

Reaction Scheme: Hydrogenolysis of this compound

Hydrogenolysis of this compound

This compound reacts with H₂ gas in the presence of a Palladium on carbon catalyst to yield 1-hydroxy-3-methylbutan-2-one and toluene.

While specific yields for the hydrogenolysis of this compound are not extensively reported in publicly available literature, typical conditions for such transformations involve stirring the substrate with a catalytic amount of 10% Pd/C under an atmosphere of hydrogen in a suitable solvent like ethanol or ethyl acetate at room temperature and atmospheric pressure. The reaction generally proceeds to completion, providing the deprotected alcohol in high yield.

Other methods for benzyl ether cleavage exist, such as using strong acids or oxidizing agents, but these are often less compatible with the ketone functionality and may lead to side reactions. organic-chemistry.org For instance, visible-light-mediated debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has emerged as a mild alternative, particularly when other reducible functional groups are present. mpg.de

Subsequent Functional Group Interconversions

Following the deprotection of the benzyloxy group to reveal the primary alcohol, 1-hydroxy-3-methylbutan-2-one can undergo a variety of functional group interconversions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into other functional groups such as halides or amines, significantly expanding the synthetic utility of the original scaffold.

Starting MaterialReagent(s)ProductReaction Type
1-Hydroxy-3-methylbutan-2-onePCC or DMP3-Methyl-2-oxobutanalOxidation
1-Hydroxy-3-methylbutan-2-oneJones Reagent (CrO₃/H₂SO₄)3-Methyl-2-oxobutanoic acidOxidation
1-Hydroxy-3-methylbutan-2-oneAcyl chloride, pyridineEster derivativeEsterification
1-Hydroxy-3-methylbutan-2-oneSOCl₂ or PBr₃1-Halo-3-methylbutan-2-oneHalogenation

PCC: Pyridinium chlorochromate, DMP: Dess-Martin periodinane

Rearrangement Reactions of Derived Intermediates

While specific rearrangement reactions starting directly from this compound are not prominently documented, intermediates derived from it can potentially undergo various molecular rearrangements. For instance, the Wittig reaction, a cornerstone in alkene synthesis, can be employed to transform the ketone functionality. wikipedia.orglibretexts.orgmasterorganicchemistry.com Reaction of this compound with a phosphonium ylide would lead to the formation of a substituted alkene.

A specific type of rearrangement, the wikipedia.orglibretexts.org-Wittig rearrangement, can occur with allylic benzyl ethers. researchgate.net If the isopropyl group in this compound were to be replaced by an allyl group, the resulting compound could undergo a wikipedia.orglibretexts.org-sigmatropic rearrangement upon treatment with a strong base, leading to a rearranged alcohol.

Stereoselective Transformations Originating from the Compound

The ketone functionality in this compound presents a prochiral center, making it a suitable substrate for stereoselective transformations. The reduction of the ketone to a secondary alcohol can be achieved with high stereocontrol using chiral reducing agents or catalysts.

For example, the use of chiral hydride reagents, such as those derived from boron or aluminum and modified with chiral ligands, can lead to the preferential formation of one enantiomer of the corresponding 1-(benzyloxy)-3-methylbutan-2-ol. Asymmetric hydrogenation using chiral transition metal catalysts is another powerful technique to achieve enantioselective reduction of ketones.

Reaction TypeReagent/Catalyst SystemPotential ProductKey Feature
Asymmetric ReductionChiral Borane Reagents (e.g., CBS catalyst)Enantioenriched 1-(Benzyloxy)-3-methylbutan-2-olHigh enantioselectivity
Asymmetric HydrogenationChiral Ru or Rh complexesEnantioenriched 1-(Benzyloxy)-3-methylbutan-2-olHigh turnover numbers and enantioselectivity

The resulting chiral alcohol can then serve as a valuable building block in the synthesis of complex, stereochemically defined molecules. usm.edu

Applications of 1 Benzyloxy 3 Methylbutan 2 One As a Building Block in Complex Molecule Synthesis

Role in Natural Product Synthesis

The strategic use of specific building blocks is fundamental to the total synthesis of natural products. These complex molecules, derived from sources such as plants, fungi, and bacteria, often possess significant biological activities. nih.gov 1-(Benzyloxy)-3-methylbutan-2-one and structurally related α-benzyloxy ketones serve as precursors to key fragments of these intricate structures.

While direct, widespread application of this compound in isoprenoid synthesis is not extensively documented, the core strategy of using benzyloxymethyl ketones is relevant. For instance, the technique of benzyloxymethylation has been employed in terpene synthesis. rsc.orgrsc.org This method allows for the introduction of a protected hydroxymethyl group, a common structural motif in various terpenes. The ketone functionality of a building block like this compound allows for carbon-carbon bond formation, while the benzyloxy group provides a latent alcohol for further functionalization, a key step in building the carbon skeletons of terpenes.

The utility of α-benzyloxy ketones extends to the synthesis of alkaloid frameworks. These nitrogen-containing natural products exhibit a vast range of pharmacological effects. The synthesis of specific piperidine-based alkaloids, for example, can involve intermediates derived from chiral α-benzyloxy aldehydes. These aldehydes, which can be prepared from ketones like this compound through reduction and oxidation state adjustments, are crucial for establishing the stereochemistry of the final alkaloid product.

Polyketides are a diverse class of natural products known for their complex structures and important medicinal properties, including antibiotic and anticancer activities. nih.gov They are assembled by enzymes known as polyketide synthases (PKSs) from simple carboxylic acid units. nih.govnih.gov The laboratory synthesis of these molecules often mimics this modular approach, using chiral building blocks to construct the carbon chain piece by piece.

A key example involves the synthesis of a fragment of Phorboxazole A, a potent cytostatic marine natural product. A derivative of this compound is used to create a C3-C9 fragment of the phorboxazole macrocycle. The synthesis utilizes an aldol reaction, a fundamental carbon-carbon bond-forming reaction in polyketide synthesis, followed by a series of transformations to build up the required portion of the molecule with precise stereochemical control.

Table 1: Application in the Synthesis of a Phorboxazole A Fragment

StepReactant(s)Key TransformationResulting Fragment
1Derivative of this compoundAldol AdditionElongated carbon chain with new stereocenter
2Aldol ProductReduction/ProtectionDifferentiated hydroxyl groups for further steps
3Intermediate from Step 2Oxidation & EliminationFormation of a conjugated system

Utilization in the Preparation of Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are frequently found in pharmaceutically active compounds. Consequently, it serves as a valuable starting material for advanced pharmaceutical intermediates. The synthesis of chiral amino alcohols, for example, can be achieved starting from α-benzyloxy ketones. These amino alcohols are privileged structures in medicinal chemistry, appearing in various drugs. The synthesis often involves a stereoselective reduction of the ketone followed by the introduction of an amino group, with the benzyloxy group protecting the adjacent alcohol.

Application in Specialty Chemical Synthesis

Beyond natural products and pharmaceuticals, this compound and related compounds are used in the synthesis of specialty chemicals. These can include molecules with specific applications in materials science, agrochemicals, or as flavors and fragrances. For example, related structures like 3-(benzyloxy)-1-cyclobutanone are important intermediates for HIV-1 reverse transcriptase inhibitors and other specialized compounds. google.com The synthesis of such specialty chemicals often leverages the dual functionality of the ketone and the protected alcohol to build unique molecular frameworks.

Strategic Implementation in Stereocontrolled Syntheses

A major challenge in modern organic synthesis is the control of stereochemistry—the three-dimensional arrangement of atoms in a molecule. The biological activity of a compound is often dependent on its specific stereoisomer. This compound, particularly when used in its enantiomerically pure form, is a powerful tool for stereocontrolled synthesis. rsc.org

The benzyloxy group plays a crucial role in this context. It can direct the stereochemical outcome of reactions at the adjacent ketone. For example, in the reduction of the ketone to a hydroxyl group, the bulky benzyloxy group can shield one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This process, known as substrate-controlled stereoselection, allows for the predictable formation of one stereoisomer over the other. Such methods are critical for producing enantiomerically pure drugs and other complex target molecules.

For instance, the Horner-Wadsworth-Emmons reaction of a related chiral aldehyde, (S)-2-(benzyloxy)propanal, which can be derived from the corresponding ketone, proceeds with high stereoselectivity to yield a specific geometric isomer. orgsyn.org This control is essential for ensuring the final product has the correct three-dimensional structure.

Mechanistic Investigations of Chemical Processes Involving 1 Benzyloxy 3 Methylbutan 2 One

Elucidation of Reaction Pathways

Detailed experimental studies specifically elucidating the reaction pathways of 1-(Benzyloxy)-3-methylbutan-2-one are not extensively documented in publicly available literature. However, based on its structure, potential reaction pathways can be inferred. The presence of a ketone carbonyl group, an ether linkage, and alpha-protons suggests that this compound can participate in a variety of organic reactions.

One plausible reaction pathway is the nucleophilic addition to the carbonyl group . The ketone can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Another potential pathway involves the enolization of the ketone. The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate intermediate can then react with various electrophiles.

Furthermore, the benzyloxy group can undergo hydrogenolysis . This reaction typically involves the use of a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond, yielding 3-methylbutan-2-one and toluene.

Kinetic and Thermodynamic Studies of Key Transformations

A comprehensive search of scientific databases reveals a lack of specific kinetic and thermodynamic data for the transformations of this compound. To understand the favorability and rates of potential reactions, dedicated experimental studies would be required.

For instance, to determine the kinetic parameters for a nucleophilic addition reaction, one could monitor the disappearance of the starting material or the appearance of the product over time using techniques like spectroscopy or chromatography. The data obtained could then be used to determine the rate law, rate constant, and activation energy for the reaction.

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), could be determined through calorimetry or by studying the reaction equilibrium at different temperatures. This information would provide insight into the spontaneity and position of the equilibrium for a given transformation.

Application of Computational Chemistry for Mechanistic Insights

Using DFT, one could calculate the optimized geometry of the molecule and map its electron density to identify reactive sites. For example, the partial positive charge on the carbonyl carbon would indicate its susceptibility to nucleophilic attack. The bond dissociation energies could also be calculated to predict which bonds are most likely to break under certain conditions.

Furthermore, computational methods can be used to model the transition states of potential reactions. By calculating the energy of these transition states, the activation energies for different pathways can be estimated, providing insights into the most likely reaction mechanism.

Table 1: Hypothetical Computational Data for Key Bonds in this compound

BondBond Dissociation Energy (kcal/mol)
C=O (carbonyl)~176-179
C-O (ether)~85
C-H (alpha to carbonyl)~98
O-CH2 (benzyl)~77

Note: These are estimated values based on typical bond energies and would require specific computational calculations for this compound for accuracy.

Spectroscopic Probing of Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed for this purpose.

For reactions involving enolate intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool. By conducting the reaction within an NMR tube, it may be possible to observe the characteristic signals of the enolate. Similarly, Infrared (IR) spectroscopy can be used to detect the stretching frequency of the enolate's C=C double bond.

In cases where radical intermediates might be formed, for example, during certain photochemical reactions, Electron Paramagnetic Resonance (EPR) spectroscopy would be the technique of choice for their detection and characterization.

For studying fast reactions, time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy , could potentially be used to observe short-lived intermediates.

Table 2: Spectroscopic Techniques and Their Potential Application in Studying Reactions of this compound

Spectroscopic TechniquePotential Application
Nuclear Magnetic Resonance (NMR)Characterization of starting materials, products, and stable intermediates like enolates.
Infrared (IR) SpectroscopyMonitoring the disappearance of the carbonyl group and the appearance of new functional groups (e.g., hydroxyl). Detection of enolate intermediates.
Mass Spectrometry (MS)Identification of products and intermediates by their mass-to-charge ratio.
Electron Paramagnetic Resonance (EPR)Detection and characterization of radical intermediates.

Advanced Synthetic Methodologies and Process Innovations for 1 Benzyloxy 3 Methylbutan 2 One

Catalytic Approaches to Synthesis and Derivatization

Catalysis offers a powerful toolkit for the synthesis and functionalization of 1-(Benzyloxy)-3-methylbutan-2-one, providing pathways to improved efficiency, selectivity, and sustainability compared to stoichiometric methods. Both metal-based and non-metal-based catalytic systems are instrumental in achieving these goals.

Metal catalysts are widely employed in organic synthesis for their ability to facilitate a broad range of transformations under mild conditions. For the synthesis of this compound, a primary route involves the Williamson ether synthesis, where the precursor, 1-hydroxy-3-methylbutan-2-one (B1615682) nih.govnist.gov, is reacted with a benzyl (B1604629) halide. While this reaction is often conducted with a stoichiometric amount of base, catalytic versions are being explored to enhance its green profile.

Transition-metal-catalyzed reactions are also pivotal for the derivatization of the ketone moiety. For instance, α-alkylation and α-arylation of ketones are fundamental C-C bond-forming reactions. Research on related ketones has demonstrated the utility of various metal catalysts for such transformations. Iron, manganese, and nickel complexes have been shown to catalyze the α-alkylation of ketones with alcohols, providing a more atom-economical approach than traditional methods that use alkyl halides. libretexts.org

Furthermore, palladium-catalyzed cross-coupling reactions could be employed for the synthesis of derivatives. For example, the decarboxylative arylation of α-oxo acids, which are structurally related to the target molecule, has been achieved through synergistic photoredox and nickel catalysis, offering a mild route to complex ketone architectures.

Catalyst TypeReactionSubstrate ExampleCatalyst/ReagentsConditionsYieldReference
Ironα-AlkylationAcetophenoneFeCl₂-60-99% libretexts.org
NickelDecarboxylative ArylationAryl Glyoxylic AcidNi catalyst, photoredox catalystRoom Temperature65-92%
Palladiumα-ArylationKetone EnolatePd(dba)₂/ligandVariesGood

This table presents representative examples of metal-catalyzed reactions on analogous ketone structures.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild and environmentally benign conditions. For the synthesis of this compound, organocatalysts could be employed in the synthesis of the chiral precursor, 1-hydroxy-3-methylbutan-2-one, or for subsequent derivatization reactions. For example, the α-hydroxylation of ketones can be achieved using organocatalysts, providing access to the precursor. acs.org

Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, offers unparalleled selectivity and operates under mild, aqueous conditions. The synthesis of enantiomerically pure α-hydroxy ketones, such as the precursor for our target molecule, is a well-established application of biocatalysis. Lyases, such as benzaldehyde (B42025) lyase, can catalyze the formation of α-hydroxy ketones from aldehydes. tandfonline.com Additionally, oxidoreductases can be used for the asymmetric reduction of α-diketones or the selective oxidation of vicinal diols to furnish chiral α-hydroxy ketones. tandfonline.com

This table illustrates the application of organocatalytic and biocatalytic methods for the synthesis of key functional groups present in the target molecule or its precursors.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of this compound via the Williamson ether synthesis, which can be exothermic, is a prime candidate for translation to a flow process. In a flow reactor, precise temperature control can mitigate runaway reactions, and the reduced reactor volume at any given time minimizes safety risks.

The alkylation of ketones, a key reaction for derivatization, has been successfully implemented in flow systems. Continuous flow setups can overcome challenges associated with the use of strong bases like lithium diisopropylamide (LDA) at low temperatures in batch processes. By enabling rapid mixing and precise residence time control, flow reactors can improve yields and reduce the formation of by-products. The synthesis of related α-halo ketones has been demonstrated in multi-step continuous flow systems, highlighting the potential for integrating several reaction steps, including the use of hazardous reagents like diazomethane (B1218177) in a generated-on-demand fashion, into a single, streamlined process.

Principles of Green Chemistry in Synthesis and Application

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of this compound can be evaluated and improved through the application of these principles.

Prevention : Designing syntheses to minimize waste is a core tenet. Catalytic methods are inherently greener than stoichiometric ones as they reduce the amount of waste generated.

Less Hazardous Chemical Synthesis : This principle encourages the use and generation of substances with minimal toxicity. The use of greener solvents and the replacement of hazardous reagents, such as some traditional alkylating agents, with more benign alternatives are key considerations.

Designing Safer Chemicals : While the focus here is on the synthesis, the inherent properties of the target molecule are also a consideration in a broader green chemistry context.

Safer Solvents and Auxiliaries : The choice of solvent has a significant impact on the environmental footprint of a process. The use of water, supercritical fluids, or solvent-free conditions is preferred.

Design for Energy Efficiency : Reactions conducted at ambient temperature and pressure are ideal. Flow chemistry can contribute to energy efficiency through improved heat transfer.

Use of Renewable Feedstocks : The starting materials for the synthesis of this compound could potentially be derived from renewable resources. Biocatalytic routes often start from renewable feedstocks.

Reduce Derivatives : Avoiding the use of protecting groups can shorten synthetic sequences and reduce waste. Biocatalysis can often circumvent the need for protecting groups due to the high selectivity of enzymes.

Catalysis : As discussed extensively above, catalytic reagents are superior to stoichiometric reagents in terms of waste reduction and efficiency.

Design for Degradation : Designing chemical products to break down into innocuous substances after their use is an important long-term goal.

Real-time Analysis for Pollution Prevention : In-line analytical techniques in flow chemistry allow for real-time monitoring and control of reactions, which can prevent the formation of by-products and waste.

Inherently Safer Chemistry for Accident Prevention : The use of less hazardous materials and the implementation of safer process technologies like flow chemistry can significantly reduce the risk of accidents.

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Analytical Strategies for Monitoring Reactions and Characterizing New Derivatives

Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic methods are indispensable for the real-time monitoring of reactions that synthesize or utilize 1-(Benzyloxy)-3-methylbutan-2-one. These techniques are also crucial for determining the purity of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary tools for these assessments.

In a typical synthetic route, such as the alkylation of a precursor to form this compound, thin-layer chromatography (TLC) offers a rapid, qualitative means of tracking the consumption of starting materials and the emergence of the product. For more quantitative analysis, GC and HPLC are employed. The choice between these two techniques often depends on the volatility and thermal stability of the compounds being analyzed. Given the boiling point of related ketones, GC is a suitable method. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative data on the relative concentrations of reactants, intermediates, and products, allowing for precise determination of reaction completion and yield. nih.gov

For non-volatile derivatives or when greater resolution is required, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase gradient, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from its precursors and byproducts. The purity of the isolated product can be accurately determined by integrating the peak area in the chromatogram.

Table 1: Hypothetical Chromatographic Conditions for Purity Assessment

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Phenyl-methylpolysiloxaneC18 silica (B1680970) gel
Mobile Phase HeliumAcetonitrile/Water gradient
Detector Flame Ionization (FID)Diode Array (DAD)
Oven Temperature 100°C to 250°C gradient30°C
Typical Retention Time 8-12 minutes5-10 minutes

Advanced Spectroscopic Methods for Structural Confirmation of Novel Products

Once a new derivative of this compound is synthesized and purified, its chemical structure must be unequivocally confirmed. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are the cornerstones of this characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR: The proton NMR spectrum of this compound and its derivatives reveals the number of different types of protons, their electronic environments, and their proximity to one another. For the parent compound, characteristic signals would include those for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyloxy group, the methine proton at the 3-position, and the methyl protons. st-andrews.ac.uk

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. chemicalbook.comchemicalbook.com The carbonyl carbon of the ketone typically appears as a highly deshielded signal in the 200-210 ppm range. libretexts.org The carbons of the benzyl group and the aliphatic chain will also have characteristic chemical shifts.

2D NMR Techniques: For more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, leaving no ambiguity in the final structural assignment. unimi.it

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically appearing around 1715 cm⁻¹. libretexts.org Other key absorptions would include those for C-H bonds of the aromatic and aliphatic portions, and the C-O ether linkage.

Table 2: Characteristic Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (C₆H₅)~7.3 ppm (multiplet)
Methylene Protons (OCH₂)~4.6 ppm (singlet)
Methylene Protons (CH₂)~4.2 ppm (singlet)
Methine Proton (CH)~2.8 ppm (septet)
Methyl Protons (CH₃)~1.1 ppm (doublet)
¹³C NMR Carbonyl Carbon (C=O)~210 ppm
Aromatic Carbons~127-137 ppm
Methylene Carbon (OCH₂)~75 ppm
Methylene Carbon (CH₂)~73 ppm
Methine Carbon (CH)~40 ppm
Methyl Carbons (CH₃)~18 ppm
FTIR Ketone C=O Stretch~1715 cm⁻¹
C-O Ether Stretch~1100 cm⁻¹
Aromatic C-H Stretch~3030 cm⁻¹
Aliphatic C-H Stretch~2970 cm⁻¹

Mass Spectrometry for Reaction Analysis and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used both for monitoring the progress of a reaction by detecting the masses of reactants and products in a mixture, and for determining the molecular weight and elemental formula of a purified novel derivative.

When coupled with gas chromatography (GC-MS), it allows for the separation of components in a reaction mixture followed by their individual mass analysis. spectrabase.com This is particularly useful for identifying transient intermediates or unexpected side products. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of a new compound with a high degree of confidence. unimi.it

The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information. For ketones like this compound, a common fragmentation pathway is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orgyoutube.com Another potential fragmentation is the McLafferty rearrangement, which can occur in ketones with a gamma-hydrogen. youtube.comyoutube.com Analysis of these fragmentation patterns can help to piece together the structure of a new derivative.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₆O₂ guidechem.com
Monoisotopic Mass 192.11503 g/mol epa.gov
Primary Fragmentation Ion (alpha-cleavage) m/z = 91 (Tropylium ion)
Other Significant Fragments m/z = 101, 71

By integrating the data from these complementary analytical techniques, chemists can confidently monitor the synthesis of this compound and its analogues, ensure their purity, and fully characterize the structures of novel derivatives.

Q & A

Q. Tables

Property Value/Method Reference
Synthetic Yield (Pd-catalyzed)72–89% (varies with ligand)
Chiral Purity>95:5 er (Chiralcel IA)
logP (Predicted)2.8 ± 0.3 (ALOGPS)
Thermal StabilityDecomposes at 220°C (DSC)

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